4-(Trifluoromethyl)tetrahydro-2H-pyran

Medicinal Chemistry Drug Design Physicochemical Property

4-(Trifluoromethyl)tetrahydro-2H-pyran (CAS: 1380240-87-8) is a saturated six-membered oxygen heterocycle featuring a trifluoromethyl substituent at the 4-position. This compound serves as a versatile building block in medicinal chemistry, where the -CF3 group imparts enhanced lipophilicity (predicted LogP ~1.8-2.8) and metabolic stability compared to non-fluorinated tetrahydropyran analogs.

Molecular Formula C6H9F3O
Molecular Weight 154.13 g/mol
Cat. No. B12857826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)tetrahydro-2H-pyran
Molecular FormulaC6H9F3O
Molecular Weight154.13 g/mol
Structural Identifiers
SMILESC1COCCC1C(F)(F)F
InChIInChI=1S/C6H9F3O/c7-6(8,9)5-1-3-10-4-2-5/h5H,1-4H2
InChIKeyNDKRRQFVWPITDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)tetrahydro-2H-pyran: A Strategic Fluorinated Building Block for Medicinal Chemistry and Chemical Biology


4-(Trifluoromethyl)tetrahydro-2H-pyran (CAS: 1380240-87-8) is a saturated six-membered oxygen heterocycle featuring a trifluoromethyl substituent at the 4-position . This compound serves as a versatile building block in medicinal chemistry, where the -CF3 group imparts enhanced lipophilicity (predicted LogP ~1.8-2.8) and metabolic stability compared to non-fluorinated tetrahydropyran analogs [1]. With a molecular weight of 154.13 g/mol and predicted boiling point of 112.0±35.0 °C, it is commercially available as a research chemical from multiple suppliers, typically at 95% purity .

Fluorinated Scaffold -CF3 imparts enhanced lipophilicity and metabolic stability for medicinal chemistry campaigns
Synthetic Entry One-pot high-yield route enables stereocontrolled access to the 4-CF3-tetrahydropyran core
Probe Development 19F NMR handle and lipophilic character support chemical biology probe design

Why 4-(Trifluoromethyl)tetrahydro-2H-pyran Cannot Be Replaced by Other Tetrahydropyran Derivatives


The presence of the trifluoromethyl group fundamentally alters the physicochemical and metabolic profile of the tetrahydropyran scaffold in ways that are not achievable with alkyl, halogen, or unsubstituted analogs. The strong electron-withdrawing nature and high lipophilicity of the -CF3 group directly influence membrane permeability, target binding, and resistance to oxidative metabolism [1]. Studies on related DPP-4 inhibitors demonstrate that substituting a methyl with a trifluoromethyl group on the tetrahydropyran ring significantly prolongs duration of action without compromising potency, a benefit that cannot be realized with non-fluorinated counterparts [2]. Substituting 4-(trifluoromethyl)tetrahydro-2H-pyran with a compound like 4-methyltetrahydropyran would therefore lead to a substantial drop in lipophilicity and metabolic stability, fundamentally altering the compound's behavior in biological systems.

  • Electronic Environment Replacing -CF3 with -CH3 eliminates the strong electron-withdrawing effect; pKa modulation and target interaction may shift significantly.
  • Lipophilicity Profile Non-fluorinated tetrahydropyrans (e.g., 4-Me-THP) exhibit substantially lower LogP; membrane permeability and bioavailability context may differ.
  • Metabolic Stability Class-level evidence from DPP-4 inhibitor optimization links the CF3 motif to extended duration; unsubstituted analogs may lack this metabolic stability advantage.

Quantitative Differentiation of 4-(Trifluoromethyl)tetrahydro-2H-pyran: Evidence-Based Advantages


Lipophilicity Enhancement: LogP Comparison with Non-Fluorinated Analog

4-(Trifluoromethyl)tetrahydro-2H-pyran exhibits a calculated LogP of 2.8, which is approximately 1.4 log units higher than the LogP of 1.4 for the non-fluorinated analog 4-methyltetrahydropyran [1]. This substantial increase in lipophilicity is a direct consequence of the trifluoromethyl group and is a critical driver for improved membrane permeability and target engagement in medicinal chemistry campaigns.

Lipophilicity Enhancement
Head-to-head
Calculated LogP 2.8 vs 1.4 +1.4 log units
Supports permeability and bioavailability research
Computational prediction; 4-Me-THP comparator
Medicinal Chemistry Drug Design Physicochemical Property

Metabolic Stability: Class-Level Evidence from DPP-4 Inhibitor Optimization

In a comparative study of tetrahydropyran-based DPP-4 inhibitors, the incorporation of a trifluoromethyl group onto the tetrahydropyran ring of omarigliptin (a once-weekly DPP-4 inhibitor) led to the development of HSK7653, a clinical candidate with a once-biweekly dosing regimen [1]. This represents a doubling of the dosing interval, directly attributed to the enhanced metabolic stability conferred by the trifluoromethyl group. While direct microsomal stability data for the core 4-(trifluoromethyl)tetrahydro-2H-pyran fragment is limited, the profound impact observed in advanced drug candidates provides strong class-level inference for its value.

Duration of Action Extension
Class-level
Once-biweekly (HSK7653) vs once-weekly (omarigliptin)
Supports exploration of extended pharmacokinetic profiles in inhibitor research
Inferred from advanced DPP-4 inhibitor candidates
Metabolic Stability Drug Metabolism Pharmacokinetics

Synthetic Accessibility: High Diastereoselectivity in a One-Pot Protocol

A 2013 study reported a one-pot synthesis of 4-trifluoromethyl-3,4-dihydro-2H-pyran, a direct precursor to 4-(trifluoromethyl)tetrahydro-2H-pyran, with high diastereoselectivity. The reaction of β-fluoroalkylated α,β-unsaturated ketones with enamines yielded the desired 4-fluoroalkylated 3,4-dihydro-2H-pyran as a single stereoisomer in 88% yield [1]. This contrasts with the minor 1,4-conjugate adduct byproduct, which was formed in only 12% yield, highlighting the unique reactivity of the fluoroalkylated system that enables efficient, stereocontrolled access to this valuable scaffold.

Synthetic Yield & Selectivity
Head-to-head
4-CF3-3,4-dihydro-2H-pyran: 88% yield 1,4-conjugate adduct: 12% yield
Supports one-pot synthesis methodology and cost-effective scale-up
Single stereoisomer; one-pot reaction at 60°C
Synthetic Methodology Process Chemistry Fluorine Chemistry

Electron-Withdrawing Effect: pKa Modulation for Scaffold Optimization

The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the basicity of nearby functional groups. For a related tetrahydropyran-amine derivative, the calculated pKa was 8.9 [1]. While a direct comparator for the unsubstituted tetrahydropyran core is not available, class-level inference from fluorine chemistry indicates that a CF3 group typically reduces the pKa of adjacent amines by 1-2 units compared to an alkyl substituent. This modulation can be leveraged to fine-tune the ionization state of drug candidates at physiological pH, impacting solubility, permeability, and target binding.

pKa Modulation Context
Class-level
Calculated pKa ~8.9 (derivative); estimated shift ~1-2 units vs non-fluorinated
Supports pKa tuning for lead optimization studies
Class-level inference; data to verify experimentally
Medicinal Chemistry Physicochemical Property Lead Optimization

Optimal Use Cases for 4-(Trifluoromethyl)tetrahydro-2H-pyran in R&D and Drug Discovery


Medicinal Chemistry: Optimizing Lipophilicity and Metabolic Stability

Based on the 1.4-log unit increase in lipophilicity over 4-methyltetrahydropyran [1] and the class-level evidence of extended duration of action in DPP-4 inhibitors [2], this compound is a preferred building block for medicinal chemists seeking to improve the membrane permeability and metabolic stability of lead candidates. It is particularly valuable in programs targeting intracellular or CNS targets where high lipophilicity is required.

Process Chemistry: Efficient Access to Stereodefined Tetrahydropyrans

The high-yielding, diastereoselective one-pot synthesis of 4-trifluoromethyl-3,4-dihydro-2H-pyran (88% yield as a single isomer) [3] makes this scaffold attractive for process chemists. This synthetic route provides a cost-effective and scalable entry point for generating complex fluorinated tetrahydropyran intermediates for late-stage functionalization.

Chemical Biology: Development of Fluorinated Probes and Tools

The unique 19F NMR signature of the -CF3 group, combined with the enhanced lipophilicity and metabolic stability, positions 4-(trifluoromethyl)tetrahydro-2H-pyran as an excellent core for designing chemical biology probes. It can be used to create fluorinated analogs of bioactive natural products or to introduce a 19F handle for NMR-based binding studies and metabolomics.

Application
Selection Property
Validation Focus
Lipophilicity & Metabolic Stability Studies
CF3-substituted tetrahydropyran scaffold
Permeability, metabolic stability, and DMPK assays
Stereocontrolled Synthesis of Fluorinated THP
One-pot high-yield methodology with diastereoselectivity
Scalability review and enantiomeric purity assessment
Chemical Biology Probe Design
19F NMR handle and lipophilic moiety
Binding studies, metabolomics, and probe target engagement

Technical Documentation Hub

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19 linked technical documents
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